Glycine-1-13C

Descripción general

Descripción

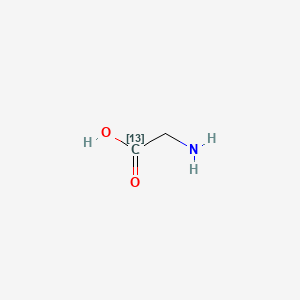

Glycine-1-13C: is a stable isotope-labeled compound where the carbon-1 position of glycine is replaced with the carbon-13 isotope. Glycine itself is the simplest amino acid, playing a crucial role as a building block for proteins and as a neurotransmitter in the central nervous system. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, especially in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycine-1-13C can be synthesized through several methods. One common approach involves the reaction of formaldehyde-13C with ammonium chloride and sodium cyanide to form this compound. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: Industrial production of this compound often involves the use of labeled precursors and advanced synthesis techniques to achieve high isotopic purity. The process may include steps such as isotope exchange reactions, purification through crystallization, and rigorous quality control to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Decarboxylation via the Glycine Cleavage System (GCS)

The mitochondrial GCS catalyzes the reversible breakdown of glycine into CO₂, NH₃, and a 1-carbon unit (5,10-methylenetetrahydrofolate). Glycine-1-¹³C is critical for tracing the fate of the carboxyl carbon during this process :

- Mechanism :

- Diagnostic Applications :

Hyperpolarized Magnetic Resonance Studies

Glycine-1-¹³C is used in hyperpolarized ¹³C MRI to study real-time metabolic processes. Key findings include :

- T₁ Relaxation Dynamics :

- The C-terminal carboxylic ¹³C in glycine oligomers exhibits longer T₁ relaxation times compared to amide carbonyl ¹³C. For example, pentaglycine’s C-terminal ¹³C has T₁ = 24 ± 1 s (9.4 T), while its amide ¹³C T₁ = 12 ± <1 s .

- Molecular dynamics simulations attribute this to reduced rotational correlation times (τ₂ = 15.7 ps for C-terminal vs. 27.8 ps for amide in pentaglycine) .

| Glycine Oligomer | C-Terminal ¹³C T₁ (s) | Amide ¹³C T₁ (s) |

|---|---|---|

| Monomer | 48 ± <1 | — |

| Trimer | 32 ± 1 | 16 ± 1 |

| Pentaglycine | 24 ± 1 | 12 ± <1 |

One-Carbon Metabolism and Folate Cycling

Studies using [1-¹³C]glycine reveal its role in folate-dependent 1-carbon metabolism :

- Metabolic Flux :

| Tracer | CO₂ Flux (μmol·h⁻¹·kg⁻¹) | Contribution to CO₂ |

|---|---|---|

| [1-¹³C]Glycine | 96 ± 8 | 65% (GCS-derived) |

| [1,2-¹³C]Glycine | 146 ± 37 | 35% (2-carbon-derived) |

Isotopic Fractionation in Enzymatic Reactions

Glycine decarboxylase exhibits carbon isotope effects (¹³C/¹²C) dependent on reaction conditions :

- Key Observations :

| Plant Source | Δ¹³C (‰) | Conditions |

|---|---|---|

| Pisum | -8 | pH 7.5, 20 mM glycine |

| Spinacia | +5 to +16 | pH 8.0, cofactors added |

Aplicaciones Científicas De Investigación

Metabolic Studies

Glycine-1-13C is widely used in metabolic research to trace carbon fluxes in biological systems. Its incorporation into metabolic pathways allows researchers to study the dynamics of amino acid metabolism and its implications for health and disease.

Case Study: Glycine Catabolism

A study investigated the role of this compound in understanding glycine catabolism and its contribution to one-carbon metabolism. Researchers infused subjects with [1-13C]glycine and measured breath 13CO2 enrichment to quantify the fates of glycine carbons. The results indicated that glycine decarboxylation accounted for approximately 22% of whole-body glycine flux, highlighting its importance in metabolic processes .

| Parameter | Value |

|---|---|

| Glycine-to-CO2 Flux | 22 ± 3% |

| Rate of CO2 Formation | 51 ± 40 μmol·h−1·kg−1 |

| Contribution to Metabolism | 35% of CO2 generated from glycine catabolism |

Clinical Diagnostics

This compound is utilized in clinical settings, particularly in breath tests for diagnosing metabolic disorders such as glycine encephalopathy. The [1-13C]glycine breath test has proven effective in detecting abnormal glycine metabolism.

Case Study: Glycine Encephalopathy Diagnosis

In a clinical trial, patients with suspected glycine encephalopathy underwent a [1-(13)C]glycine breath test. Results showed significantly lower 13CO2 excretion in affected individuals compared to healthy controls, demonstrating the test's diagnostic potential .

| Group | 13CO2 Excretion (μmol) |

|---|---|

| Patients with Glycine Encephalopathy | Lower than controls |

| Healthy Controls | Higher than patients |

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is a crucial standard for NMR spectroscopy, facilitating the calibration and performance testing of spectrometers. Its isotopic labeling enables researchers to implement various advanced NMR techniques.

Application: Structural Analysis

The use of 13C CP/MAS (Cross Polarization Magic Angle Spinning) NMR has been applied to study polymorphic forms of glycine. This technique allows researchers to investigate molecular dynamics and structural characteristics at different temperatures .

| Technique | Application |

|---|---|

| 13C CP/MAS | Analysis of glycine polymorphs |

| Temperature Calibration | Investigating molecular dynamics |

Drug Development and Pharmacokinetics

The pharmacokinetic properties of drugs can be elucidated using this compound as a tracer. Its incorporation into drug formulations allows for the assessment of drug metabolism and bioavailability.

Case Study: Peptide Studies

Research has demonstrated that incorporating C-terminal [1-13C]glycine residues in peptides can enhance their spin-lattice relaxation times (T1), making them suitable for dynamic nuclear polarization (DNP) NMR studies applicable in vivo . This finding opens avenues for developing more effective peptide-based therapeutics.

| Peptide Type | T1 Relaxation Time |

|---|---|

| Oligopeptides | Sufficiently long T1 for biological uses |

Mecanismo De Acción

Glycine-1-13C exerts its effects primarily through its role as a neurotransmitter and a metabolic intermediate. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors and modulating the activity of N-methyl-D-aspartic acid (NMDA) receptors. This modulation affects synaptic transmission and neuronal excitability.

At the molecular level, this compound is involved in various metabolic pathways, including the synthesis of proteins, nucleotides, and other essential biomolecules. The carbon-13 isotope allows researchers to trace these pathways and study the kinetics and dynamics of glycine metabolism .

Comparación Con Compuestos Similares

Glycine-2-13C: Another isotope-labeled glycine where the carbon-2 position is replaced with carbon-13.

Glycine-1-13C,15N: A doubly labeled compound with both carbon-13 and nitrogen-15 isotopes.

L-Glutamic acid-5-13C: A labeled amino acid used in similar metabolic and NMR studies.

Uniqueness: this compound is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in tracing metabolic pathways and studying specific biochemical reactions. Its simplicity as the smallest amino acid also makes it a versatile tool in various research applications .

Actividad Biológica

Glycine-1-13C, a stable isotope-labeled form of glycine, plays a significant role in metabolic studies, particularly concerning one-carbon (1C) metabolism. This article explores the biological activity of this compound through various research findings, case studies, and data analyses.

Overview of Glycine and Its Metabolism

Glycine is the simplest amino acid and serves as a building block for proteins. It is involved in numerous metabolic processes, including the synthesis of other amino acids, neurotransmitters, and nucleic acids. The introduction of the stable isotope carbon-13 allows researchers to trace metabolic pathways and quantify the turnover rates of glycine in biological systems.

One-Carbon Metabolism

One-carbon metabolism is crucial for various physiological processes, including nucleotide synthesis and methylation reactions. Glycine acts as a significant source of one-carbon units through its conversion to serine and subsequently to methylene tetrahydrofolate (mTHF), which is essential for DNA synthesis and repair. Studies using this compound have demonstrated its pivotal role in these metabolic pathways:

- Decarboxylation Rates : Research indicates that the decarboxylation of glycine contributes significantly to CO2 production in humans. For instance, a study reported a glycine-to-CO2 flux of 146 ± 37 μmol·h−1·kg−1 when infused with [1,2-13C]glycine compared to 96 ± 8 μmol·h−1·kg−1 for [1-13C]glycine, highlighting the efficiency of glycine in carbon metabolism .

| Tracer Type | Glycine-to-CO2 Flux (μmol·h−1·kg−1) |

|---|---|

| [1,2-13C]glycine | 146 ± 37 |

| [1-13C]glycine | 96 ± 8 |

Role in Urinary Oxalate Excretion

A study investigated the contribution of glycine metabolism to urinary oxalate excretion by infusing subjects with [1,2-13C2]glycine. The results showed that even at increased infusion rates, glycine did not significantly elevate urinary oxalate levels. This suggests that while glycine participates in various metabolic pathways, its contribution to oxalate synthesis is minimal under normal physiological conditions .

Hyperpolarized Magnetic Resonance Studies

Recent advancements in imaging techniques have utilized hyperpolarized this compound to study metabolic processes in vivo. In a pioneering study involving prostate cancer patients, hyperpolarized 13C magnetic resonance spectroscopy (MRS) demonstrated the feasibility of using this compound as a molecular probe for real-time metabolic imaging. The enhanced signal from hyperpolarization allowed for detailed observation of metabolic fluxes within tumors .

Structure-Based Relaxation Analysis

Another investigation focused on the relaxation properties of C-terminal this compound in peptides. This research revealed that using C-terminal labeling provides longer spin-lattice relaxation times (T1), making it advantageous for NMR studies. The ability to maintain prolonged signal detection enhances the potential applications of this compound in studying peptide dynamics and interactions .

Propiedades

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942139 | |

| Record name | (1-~13~C)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20110-59-2 | |

| Record name | Glycine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is glycine-1-13C used to study protein synthesis?

A1: this compound is used as a tracer to measure protein synthesis rates in various tissues and organisms. [, ] When administered, it becomes incorporated into newly synthesized proteins. By measuring the incorporation rate of the labeled glycine into proteins, researchers can quantify protein synthesis rates. This method has been applied to study the effects of nutritional status on protein synthesis in sheep. []

Q2: Can this compound help understand metabolic pathways?

A2: Yes, this compound is a powerful tool for elucidating metabolic pathways. For instance, researchers used [2-13C]glycine, along with [1-13C]acetate and [2-13C]acetate, to investigate the biosynthesis of δ-aminolevulinic acid in Arthrobacter hyalinus. [] By analyzing the incorporation patterns of 13C in the final product, coproporphyrinogen III, they could determine the specific steps and intermediates involved in this important metabolic pathway.

Q3: What are the advantages of using this compound in studying degradation processes?

A3: this compound, alongside other labeled glycine forms like glycine-d5 and glycine-2,2-d2, has been instrumental in understanding the degradation pathways of glycine on Mars. [] Researchers simulated Martian surface conditions by exposing glycine samples to perchlorates and ionizing radiation, mimicking the effects of galactic cosmic rays. The use of 13C labeling allowed them to precisely track the fate of the carbon atom from glycine, definitively identifying carbon dioxide as the initial breakdown product. This research provides crucial insights into the potential for organic molecule degradation on Mars.

Q4: How is this compound employed in material science applications?

A4: this compound plays a role in synthesizing complex molecules used in materials science. One example is the creation of bioinspired silica nanocomposites. [] Researchers synthesized long-chain polyamines (LCPAs) with 13C and 15N labels incorporated at specific positions. These labeled LCPAs were then used to create nanocomposites with 29Si-enriched orthosilicic acid. NMR studies of these materials, utilizing the isotopic labels, provided valuable information about the spatial arrangement of silicon and carbon atoms within the nanocomposite structure.

Q5: Can you explain the significance of the "one-pot" synthesis method for this compound-labeled glycocholic acid?

A5: A "one-pot" synthesis method was developed for creating glycocholic acid-glycyl-1-13C, a substrate for 13C-breath tests used in clinical practice. [] This method directly condenses this compound with cholic acid, simplifying the synthesis process and achieving high yields (82.4%) of highly pure labeled glycocholic acid (99.1% atom 13C abundance). This efficient synthesis is crucial for producing a reliable and readily available diagnostic tool.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.